molecular formula C18H21N5O2 B2581932 N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941958-22-1

N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2581932
CAS RN: 941958-22-1
M. Wt: 339.399
InChI Key: ZCWGUMIVRDRNMF-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a triazole ring attached to various functional groups . The exact structure would depend on the specific functional groups present in the compound.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the triazole ring. For example, 1,3,4-thiadiazoles can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their structure and the specific functional groups they contain. For example, some triazole derivatives are crystalline solids, while others might be liquids .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures related to "N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" have been synthesized through a variety of chemical reactions. For instance, the synthesis of imidazo[5,1-c][1,2,4]triazines involves coupling 5-diazomidazole-4-carboxamide with reactive methylenic substrates. This process leads to the formation of imidazolyl-hydrazones, which cyclize under acidic or alkaline conditions to produce imidazo[5,1-c][1,2,4]triazines. Additionally, derivatives involving cyano-substituents and acetyl groups have been developed, showcasing the versatility of reactions leading to the creation of various bicyclic structures with potential bioactive properties (Baig & Stevens, 1981).

Antitumor Applications

A key derivative, the "8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one," has been synthesized and identified as an antitumor drug precursor, showcasing the potential of these compounds in cancer research. The synthesis process involves the reaction of 5-diazoimidazole-4-carboxamide with trimethylsilyl isocyanate, leading to a compound that undergoes further reactions to yield antitumor drugs like temozolomide (Wang & Stevens, 1996).

Heterocyclic Systems and Biochemical Impacts

The synthesis of new heterocyclic systems, such as thiazolo[3,2-a]pyridines, which contain condensed pyrimidine and triazine rings, has been reported. These compounds demonstrate potential antifungal properties, further highlighting the diverse applications of triazine derivatives in the development of new therapeutic agents (al-Thebeiti, 2000).

Bioactive Sulfonamide Derivatives

Research into bioactive sulfonamide derivatives incorporating a thiazole moiety has shown these compounds to have significant insecticidal potential. This indicates the broader utility of triazine derivatives in agricultural sciences, beyond their applications in medicinal chemistry (Soliman et al., 2020).

Magnetic Behavior Studies

Dendrimeric complexes based on triazine and their magnetic behaviors have been explored, indicating potential applications in materials science and nanotechnology. This research demonstrates the versatility of triazine derivatives, extending their utility beyond biological applications to include material sciences (Uysal & Koç, 2010).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific functional groups they contain. Some triazole derivatives have been found to have antimicrobial, anticancer, and other biological activities .

Future Directions

The future directions for research into similar compounds could involve further exploration of their potential biological activities, as well as the development of new synthesis methods .

properties

IUPAC Name

N-cyclopentyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-6-8-14(9-7-12)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWGUMIVRDRNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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